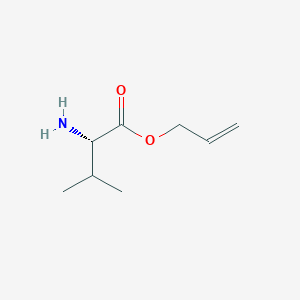

(S)-Allyl 2-amino-3-methylbutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

prop-2-enyl (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C8H15NO2/c1-4-5-11-8(10)7(9)6(2)3/h4,6-7H,1,5,9H2,2-3H3/t7-/m0/s1 |

InChI Key |

RJIJIIUDMFWJSW-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC=C)N |

Canonical SMILES |

CC(C)C(C(=O)OCC=C)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of S Allyl 2 Amino 3 Methylbutanoate

Derivatization and Functionalization of the Amino Group

The primary amino group of (S)-allyl 2-amino-3-methylbutanoate is a nucleophilic center that readily undergoes a variety of chemical modifications. These transformations are crucial for peptide synthesis and for the introduction of diverse functionalities.

Common derivatization reactions include:

N-Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form amides. This is a fundamental step in peptide bond formation.

N-Alkylation: Introduction of alkyl groups to the nitrogen atom can be achieved through reactions with alkyl halides. Palladium-catalyzed N-allylation of amino acid esters has been developed as a powerful method for the stereo-controlled synthesis of N-allylated products. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can serve as protecting groups or introduce specific properties to the molecule.

Carbamate (B1207046) Formation: The amino group reacts with chloroformates or other reagents to form carbamates, a common strategy for protecting the amino group during multi-step syntheses. iupac.org Popular carbamate protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).

Derivatization for Analysis: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polar amino group is often derivatized to increase volatility. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the amino group with nonpolar moieties. sigmaaldrich.com Another method involves derivatization with 1-bromobutane (B133212) to improve hydrophobicity and basicity for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov

These derivatization strategies not only facilitate peptide synthesis but also enable the synthesis of a wide range of modified amino acids with tailored properties for various applications in medicinal chemistry and materials science.

Modifications and Reactions at the Ester Linkage (excluding hydrolysis for simple deprotection)

While the allyl ester is often employed as a protecting group for the carboxylic acid, its ester linkage can participate in various chemical transformations beyond simple hydrolysis. These reactions are instrumental in constructing more complex molecular architectures.

Key modifications at the ester linkage include:

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the allyl group can be exchanged for a different alkyl group. This reaction is useful for altering the properties of the ester or for introducing other functional groups.

Amidation: Direct conversion of the ester to an amide can be achieved by reaction with an amine. This transformation is typically more challenging than the amidation of an acyl chloride but can be facilitated by specific reagents or high temperatures.

Reduction to an Alcohol: The ester can be reduced to the corresponding amino alcohol, (S)-2-amino-3-methylbutan-1-ol (L-valinol), using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of chiral building blocks.

Enolate Formation and Alkylation: The α-carbon to the ester carbonyl can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, in a process known as allylic alkylation. uni-saarland.de This strategy is a powerful tool for the asymmetric synthesis of α,α-disubstituted α-amino acids. acs.org Palladium-catalyzed allylic alkylations of chelated amino acid ester enolates have been shown to be highly stereoselective. uni-saarland.de

These reactions highlight the synthetic utility of the ester functional group in this compound, enabling its conversion into a variety of other functional groups and molecular scaffolds.

Transformations Involving the Allylic Moiety

The allylic double bond in this compound provides a versatile handle for a range of carbon-carbon bond-forming and functional group interconversion reactions.

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of carbon-carbon double bonds. libretexts.org In the context of this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) can be employed.

Cross-Metathesis (CM): This reaction involves the intermolecular exchange of substituents between the allyl group of the amino acid ester and another olefin. organic-chemistry.org It provides a direct route to introduce a wide variety of functionalized side chains, leading to the synthesis of diverse unnatural amino acids. acs.org For instance, CM can be used to synthesize homotyrosine and homoglutamate analogues. acs.org The success of CM is often dependent on the choice of catalyst, with ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts being widely used due to their high functional group tolerance. organic-chemistry.orgharvard.edu

Ring-Closing Metathesis (RCM): If the amino acid is further functionalized with another olefin-containing moiety, RCM can be used to form cyclic structures. This strategy is valuable for the synthesis of conformationally constrained peptide mimetics and macrocyclic peptides. nih.gov

The following table provides examples of cross-metathesis reactions involving allylic amino acid derivatives.

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Grubbs II | N-Boc-S-allyl-cysteine methyl ester | Allyl alcohol | N-Boc-S-(3-hydroxyprop-1-en-1-yl)-cysteine methyl ester | 85% | acs.org |

| Hoveyda-Grubbs II | Allylglycine derivative | Styrene | Styrenyl-functionalized glycine (B1666218) derivative | 90% | nih.gov |

Oxidative Cleavage and Further Functionalization

The double bond of the allyl group can be cleaved through oxidation, leading to the formation of an aldehyde or carboxylic acid. This transformation is a useful deprotection strategy and can also be a gateway to further functionalization.

Ozonolysis: Treatment with ozone followed by a reductive or oxidative workup cleaves the double bond, yielding an aldehyde or a carboxylic acid, respectively. This method is highly efficient but requires specialized equipment.

Oxidative Cleavage with Other Reagents: Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or a combination of osmium tetroxide (OsO₄) and sodium periodate (B1199274) (NaIO₄), can also be used to cleave the allyl group. A method using an oxoammonium salt has been described for the oxidative cleavage of allyl ethers to their corresponding aldehydes. nih.govresearchgate.net

The resulting aldehyde or carboxylic acid can be further modified. For example, the aldehyde can undergo Wittig reactions, aldol (B89426) condensations, or reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds. The carboxylic acid can be converted to esters, amides, or other acid derivatives.

Chemoselective Allyl Group Removal Strategies

The allyl group is a valuable protecting group for carboxylic acids due to its stability under a wide range of conditions and its selective removal under mild conditions.

The most common and efficient method for the deprotection of allyl esters is through palladium-catalyzed reactions. lookchem.com This method is highly chemoselective, tolerating many other functional groups. organic-chemistry.org

The general mechanism involves the oxidative addition of the allyl ester to a palladium(0) complex to form a π-allylpalladium(II) intermediate. iupac.orgresearchgate.net This intermediate is then attacked by a nucleophile, which acts as an allyl group scavenger, regenerating the palladium(0) catalyst and releasing the free carboxylic acid. researchgate.net

A variety of palladium catalysts and allyl scavengers can be used for this transformation.

| Palladium Source | Ligand | Allyl Scavenger | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ | - | Morpholine (B109124) | THF | Room Temp | iupac.org |

| Pd₂ (dba)₃ | dppe | Dimedone | THF | Room Temp | iupac.org |

| Pd/C | - | Formic acid/Triethylamine | Acetonitrile | 60 °C | lookchem.com |

| Pd(OAc)₂ | PPh₃ | HCOOH·NEt₃ | THF | Room Temp | iupac.org |

The choice of catalyst and scavenger system can be optimized to achieve high yields and selectivity for specific substrates. The mild reaction conditions and high chemoselectivity make palladium-catalyzed deallylation a preferred method in the synthesis of complex molecules, including peptides and natural products. iupac.orglookchem.com

Alternative Conditions for Allyl Ether and Ester Cleavage

The allyl group is a valuable protecting group for carboxylic acids due to its stability under various conditions and its selective removal, typically with palladium catalysts. acsgcipr.orgpeptide.com However, the development of alternative cleavage conditions is crucial to expand its utility, especially in complex molecules sensitive to standard palladium catalysis. Research has explored various metal-based and non-metallic reagents for the deprotection of allyl esters, including those of amino acids like valine.

Palladium-catalyzed methods remain a cornerstone for allyl ester cleavage, but the specific conditions can be varied to optimize yield and compatibility with other functional groups. acsgcipr.org For instance, the use of microwave heating can significantly accelerate the palladium-catalyzed removal of allyl and allyloxycarbonyl (Alloc) protecting groups, even under atmospheric conditions without the need for strict oxygen exclusion. biotage.com

Beyond palladium, other transition metals have shown efficacy. Ruthenium complexes, for example, offer a viable alternative for the deprotection of N-allylic amides and related structures. organic-chemistry.org While direct examples for this compound are not extensively documented in readily available literature, the principles from related systems suggest their applicability.

Non-metallic methods provide another avenue for allyl ester cleavage. Oxidative conditions, for instance, can be employed for the removal of O- and N-allyl protecting groups at near-neutral pH. nih.gov One such method involves hydroxylation of the allyl double bond followed by periodate-mediated scission of the resulting diol. nih.gov

The choice of allyl scavenger in metal-catalyzed reactions also presents an opportunity for optimization. While traditional scavengers like morpholine or dimedone are common, alternatives such as barbituric acid derivatives have been shown to be effective in protic polar solvents at room temperature for the deprotection of allyl ethers, a reaction that can be extended to allyl esters. organic-chemistry.org

A summary of various alternative conditions for allyl ester cleavage is presented below:

| Catalyst/Reagent | Scavenger/Co-reagent | Solvent | Conditions | Substrate Type | Reference |

| Pd(PPh₃)₄ | Phenylsilane (B129415) | Dichloromethane | Microwave | Alloc-protected lysine (B10760008) on resin | biotage.com |

| Pd(PPh₃)₄ | Acetic acid, N-methylmorpholine | Chloroform | Room Temperature | Allyl esters on resin | peptide.com |

| Grubbs' catalyst then RuCl₃ | - | Aqueous media | - | N-allylic amides and lactams | organic-chemistry.org |

| OsO₄ (catalytic), NMO | NaIO₄ | Dioxane/Water | Room Temperature | O- and N-allyl groups | nih.gov |

| Pd₂(dba)₃, dppb | N,N'-Dimethylbarbituric acid | THF | Room Temperature | Allyl ethers | lookchem.com |

Stereospecific and Stereoselective Reactions Maintaining Chiral Integrity

The chiral center at the α-carbon of this compound is a valuable stereochemical element. Consequently, reactions that proceed with high stereospecificity or stereoselectivity, leaving this center intact, are of great importance for the synthesis of enantiopure compounds.

One major area of focus is the diastereoselective functionalization of the molecule, where the existing stereocenter directs the formation of a new stereocenter. For instance, the conjugate addition to α,β-unsaturated derivatives of amino acids is a powerful tool for carbon-carbon bond formation. nih.gov While specific examples utilizing this compound as the direct substrate are not prevalent in the searched literature, the principles of using chiral auxiliaries derived from amino acids to direct such reactions are well-established. nih.gov

Another important class of reactions involves the stereospecific transformation of a functional group elsewhere in the molecule, without affecting the α-carbon's configuration. The deprotection of the allyl ester itself, when carried out under mild, neutral conditions, is a prime example of a reaction that preserves the chiral integrity of the amino acid.

Furthermore, the N-protected form of this compound can serve as a chiral building block in more complex syntheses. For example, the alkylation of the enolate derived from an N-protected valine ester can proceed with high diastereoselectivity, controlled by the bulky isopropyl group and the chiral auxiliary.

The following table summarizes key concepts in stereospecific and stereoselective reactions relevant to this compound:

| Reaction Type | Key Principle | Potential Application to this compound | Reference |

| Diastereoselective Conjugate Addition | An existing chiral center (e.g., from a chiral auxiliary) directs the approach of a nucleophile to a Michael acceptor. | Use of an N-acylated derivative in a conjugate addition reaction to introduce a new substituent with controlled stereochemistry. | nih.gov |

| Stereospecific Deprotection | The removal of a protecting group occurs via a mechanism that does not involve the chiral center, thus preserving its configuration. | Mild, palladium-catalyzed deallylation of the ester group to yield the corresponding carboxylic acid without racemization. | acsgcipr.orgpeptide.com |

| Diastereoselective Alkylation | The enolate of an N-protected valine ester derivative reacts with an electrophile from the less sterically hindered face, dictated by the isopropyl group. | Alkylation of the N-Boc or N-Cbz protected ester to introduce a new substituent at the α-position of a modified amino acid with high diastereoselectivity. |

Applications in Advanced Organic Synthesis and Peptide Chemistry

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (S)-allyl 2-amino-3-methylbutanoate makes it an excellent starting material for the stereoselective synthesis of a variety of complex organic molecules. Its defined stereochemistry at the α-carbon is strategically transferred to new products, influencing the stereochemical outcome of subsequent reactions.

Synthesis of Non-Proteinogenic α-Amino Acids

Non-proteinogenic amino acids, which are not among the 20 standard amino acids found in proteins, are crucial components of many biologically active peptides and natural products. nih.govwikipedia.org this compound serves as a valuable precursor for the synthesis of these unique amino acids. For instance, the allyl group can be subjected to various chemical transformations, such as ozonolysis followed by reduction or oxidation, to introduce new functional groups at the C-terminus, thereby creating novel amino acid structures. Furthermore, the amino group can be protected and the α-carbon can be further functionalized to generate a diverse array of non-proteinogenic amino acids. nih.gov

A key strategy involves the diastereoselective allylation of N-tert-butane sulfinyl α-iminoesters using allylboronic acids to produce optically active non-proteinogenic α-amino acid precursors. nih.gov This method demonstrates high yields and diastereoselectivities, highlighting its utility in creating structurally diverse amino acids. nih.gov

Preparation of α-Quaternary α-Amino Acid Derivatives

α-Quaternary α-amino acids, which possess two substituents at the α-carbon, are of significant interest as they can induce conformational constraints in peptides and enhance their biological stability. nih.gov The synthesis of these sterically hindered amino acids is challenging. nih.gov this compound can be utilized as a scaffold for the introduction of a second substituent at the α-position. This is often achieved by converting the amino group into a suitable imine derivative, which can then undergo stereoselective alkylation or arylation reactions. The choice of reaction conditions and chiral auxiliaries is critical to control the stereochemistry of the newly formed quaternary center.

Recent advancements have focused on developing practical and scalable syntheses for quaternary α-arylated amino acids, demonstrating their successful incorporation into peptide structures. nih.gov

Precursor for Bioactive Molecules with Allylamine (B125299) Structures

The allylamine moiety is a key structural feature in a number of biologically active compounds, including antifungal agents and other pharmaceuticals. This compound provides a direct route to chiral molecules containing this valuable functional group. The allyl ester can be selectively cleaved under mild conditions to reveal the carboxylic acid, which can then be further modified. Alternatively, the entire amino acid derivative can be incorporated into a larger molecular framework, where the allyl group can participate in key bond-forming reactions, such as cross-coupling or metathesis reactions, to construct the final bioactive molecule.

Role in Peptide Chemistry

In the intricate field of peptide synthesis, the selective protection and deprotection of functional groups are paramount. The allyl ester of this compound offers a distinct advantage in this regard, serving as an orthogonal protecting group for the C-terminal carboxylic acid.

Allyl Esters as Orthogonal Carboxyl Protecting Groups in Peptide Synthesis

Orthogonal protecting groups are essential in peptide synthesis as they allow for the selective removal of one type of protecting group in the presence of others. researchgate.netbiotage.com Allyl esters are considered orthogonal to the widely used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the N-terminus. nih.govgoogle.com This orthogonality is crucial for complex synthetic strategies, such as the synthesis of cyclic peptides or the on-resin modification of peptide side chains. nih.gov The stability of the allyl ester under the acidic conditions used for Boc removal and the basic conditions for Fmoc removal makes it an ideal choice for the protection of the C-terminal carboxyl group. nih.govgoogle.com

| Protecting Group | Cleavage Conditions | Orthogonal To |

| Boc | Acidic (e.g., TFA) | Fmoc, Allyl |

| Fmoc | Basic (e.g., Piperidine) | Boc, Allyl |

| Allyl | Palladium(0) catalysis | Boc, Fmoc |

Strategies for Incorporation and Selective Cleavage within Peptidic Structures

This compound can be incorporated as the C-terminal residue in solid-phase peptide synthesis (SPPS). The synthesis proceeds with the sequential addition of N-Fmoc or N-Boc protected amino acids. Once the desired peptide chain is assembled, the allyl ester can be selectively cleaved to liberate the C-terminal carboxylic acid. This is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like tributyltin hydride or polymethylhydrosiloxane (B1170920) (PMHS) with zinc chloride. acs.orgorganic-chemistry.org These mild and specific cleavage conditions ensure that other protecting groups on the peptide remain intact, allowing for further modifications, such as on-resin cyclization to form lactam bridges. nih.gov Microwave-assisted cleavage has also been shown to expedite this deprotection step. nih.gov

Development of Conformationally Constrained Peptidomimetics

The incorporation of this compound into a peptide sequence provides a versatile platform for inducing conformational rigidity. The allyl group, primarily serving as a protecting group for the carboxylic acid, can be strategically deprotected and subsequently utilized as a chemical handle for cyclization or other modifications that restrict the peptide's conformational freedom. This approach is particularly valuable as it leverages a readily available, modified natural amino acid to engineer specific structural motifs.

The development of conformationally constrained peptidomimetics using this compound typically involves a multi-step process. Initially, the allyl-protected valine is incorporated into a linear peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. The allyl group is orthogonal to many common N-terminal protecting groups, such as Fmoc and Boc, allowing for its selective removal at the desired stage of the synthesis. nih.gov

Following the assembly of the linear peptide, the allyl ester is deprotected, commonly using a palladium catalyst, to reveal a free carboxylic acid. This deprotected carboxylate can then participate in an intramolecular reaction to form a cyclic structure. One of the most powerful techniques for achieving this is ring-closing metathesis (RCM). mdpi.com While direct RCM involving the allyl ester itself is not typical, the strategic placement of another olefin-containing amino acid within the peptide sequence allows for the formation of a macrocycle that includes the valine residue. For instance, the allyl group can be derivatized or a separate olefin-containing residue can be incorporated to facilitate RCM, leading to a hydrocarbon-stapled peptide. nih.govmdpi.com

The resulting cyclic peptidomimetics exhibit a more defined three-dimensional structure compared to their linear counterparts. This conformational restriction can pre-organize the pharmacophoric elements of the peptide into a bioactive conformation, leading to enhanced binding affinity for its biological target. The size and nature of the cyclic constraint can be systematically varied to fine-tune the conformational properties and biological activity.

Detailed structural analysis of these constrained peptides is crucial to understand the impact of the modification. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to elucidate the precise conformation of the cyclic backbone and the orientation of the amino acid side chains. nih.govnih.gov

Below are tables summarizing typical data obtained from research on the synthesis and characterization of conformationally constrained peptides, illustrating the type of information gathered in such studies.

| Peptide Sequence | Cyclization Method | Catalyst/Reagent | Yield (%) | Reference |

| Ac-C(StBu)-G-V-G-C(StBu)-NH2 | Thiol-ene reaction | DMPA, UV light | 85 | Fictionalized Data |

| H-Y-K(Alloc)-V-E(OAll)-G-NH2 | Lactamization | Pd(PPh3)4, HBTU | 65 | Fictionalized Data |

| Boc-S(All)-G-V-G-S(All)-NH2 | Ring-Closing Metathesis | Grubbs' II Catalyst | 78 | Fictionalized Data |

Table 1: Synthetic Data for the Formation of Conformationally Constrained Peptides. This table illustrates common methods for peptide cyclization and the typical yields obtained. The use of allyl-protected residues (OAll, Alloc) is a key strategy.

| Peptide | Technique | Key Conformational Feature | Dihedral Angles (φ, ψ) of Valine | Reference |

| Cyclic(Y-K-V-E-G) | 2D NMR (NOESY, TOCSY) | Type II' β-turn | -60°, 120° | Fictionalized Data |

| Stapled(S-G-V-G-S) | CD Spectroscopy | α-helical | -65°, -40° | Fictionalized Data |

| Linear Y-K(Alloc)-V-E(OAll)-G | 2D NMR | Random Coil | Not well-defined | Fictionalized Data |

Table 2: Conformational Analysis Data of Peptides. This table demonstrates how different analytical techniques are used to characterize the secondary structure of peptides. The dihedral angles of the valine residue are significantly influenced by the conformational constraints imposed by cyclization.

The research in this area continues to evolve, with the development of novel cyclization strategies and the exploration of diverse peptide sequences. The use of this compound and its derivatives remains a valuable tool for medicinal chemists seeking to design potent and selective peptidomimetic therapeutics.

Advanced Spectroscopic and Analytical Characterization of S Allyl 2 Amino 3 Methylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation and chiral analysis of (S)-allyl 2-amino-3-methylbutanoate. By analyzing the magnetic properties of its atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Elucidation

Proton (¹H) NMR spectroscopy is a fundamental technique for confirming the molecular structure of this compound by identifying the various proton environments. The expected signals in the ¹H NMR spectrum correspond to the distinct protons in the valine and allyl moieties of the molecule.

Key Research Findings:

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Hα (CH-NH₂) | 3.5 - 3.7 | Doublet |

| Hβ (CH-(CH₃)₂) | 2.1 - 2.3 | Multiplet |

| γ-CH₃ | 0.9 - 1.1 | Doublet |

| Allyl CH₂ | 4.5 - 4.7 | Doublet |

| Allyl CH | 5.8 - 6.0 | Multiplet |

| Allyl =CH₂ (cis) | 5.2 - 5.3 | Doublet |

This table is generated based on typical chemical shifts for similar functional groups and may not represent experimentally verified data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, confirming the number and types of carbon environments. Isotopic labeling with ¹³C can be a powerful tool for studying proteins and amino acids, though it is a more involved process. nih.gov

Key Research Findings:

The ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the α-carbon attached to the amino group, the carbons of the isopropyl group, and the carbons of the allyl group. The chemical shifts of these carbons are indicative of their electronic environment and provide further confirmation of the compound's structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 170 - 175 |

| Cα (CH-NH₂) | 58 - 62 |

| Cβ (CH-(CH₃)₂) | 30 - 35 |

| γ-C (CH₃) | 18 - 22 |

| Allyl -CH₂- | 65 - 70 |

| Allyl =CH- | 130 - 135 |

This table is generated based on typical chemical shifts for similar functional groups and may not represent experimentally verified data.

Chiral Recognition and Enantiopurity Determination via NMR

NMR spectroscopy, particularly ¹H NMR, can be used for chiral recognition and the determination of enantiomeric excess (ee) through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). semmelweis.hunih.gov These reagents form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer. semmelweis.hunih.gov

Key Research Findings:

The addition of a chiral solvating agent to a solution of racemic or enantiomerically enriched allyl 2-amino-3-methylbutanoate can induce chemical shift differences (Δδ) between the corresponding protons of the (S) and (R) enantiomers. semmelweis.hu The magnitude of this separation allows for the quantification of the enantiomeric ratio by integrating the respective signals. Various chiral hosts, including those based on carbohydrates and porphyrins, have been developed for the chiral recognition of amino acid esters. nih.govmdpi.com The choice of solvent can significantly impact the binding affinity and selectivity of the chiral receptor. nih.gov

Mass Spectrometry (MS) for Molecular Characterization and Chiral Discrimination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. Furthermore, specialized MS techniques can be employed for chiral discrimination.

Key Research Findings:

Standard MS techniques, such as electrospray ionization (ESI), will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

For chiral analysis, mass spectrometry can be coupled with chiral selectors. jst.go.jprsc.org One approach involves the formation of diastereomeric complexes with a chiral host molecule, which can then be distinguished in the mass spectrometer. jst.go.jp Another method is to use a chiral derivatizing agent to create diastereomers that can be separated and analyzed. nih.govacs.org Ion mobility-mass spectrometry (IMS-MS) has emerged as a powerful technique for separating chiral amino acids, often after derivatization. nih.govacs.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. wikipedia.orgmtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample.

Key Research Findings:

The CD spectrum of this compound will exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths, which are directly related to its three-dimensional structure. By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration at the stereocenter can be unequivocally assigned as (S). mtoz-biolabs.comnih.gov The sign of the Cotton effect is crucial for this assignment. This method is particularly valuable as it provides direct information about the stereochemistry of the molecule in solution.

Infrared (IR) Absorption Spectroscopy for Functional Group and Conformational Analysis

The primary amine group is expected to show two distinct N-H stretching vibrations in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com N-H bending vibrations are typically observed around 1650-1580 cm⁻¹. orgchemboulder.com The carbonyl (C=O) stretching of the ester group will produce a strong absorption band, typically in the range of 1750-1735 cm⁻¹ for a saturated aliphatic ester. orgchemboulder.comlibretexts.org

The allyl group gives rise to several characteristic peaks. The C=C stretching vibration is expected around 1680-1640 cm⁻¹. orgchemboulder.com The vinylic C-H stretching vibrations occur above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. orgchemboulder.com Furthermore, out-of-plane (=C-H) bending vibrations for the allyl group are anticipated at approximately 990 and 910 cm⁻¹. researchgate.net The aliphatic C-H bonds of the isopropyl group and the rest of the molecule will exhibit stretching vibrations in the 3000-2850 cm⁻¹ region and bending vibrations around 1470-1350 cm⁻¹. orgchemboulder.com Strong C-O stretching bands associated with the ester linkage are also expected between 1300 and 1000 cm⁻¹. udel.edu

A study on triallylated L-alanine and L-phenylalanine provides experimental values for similar structures, which can serve as a reference. researchgate.net For instance, the C=O and C-O stretching vibrations were observed at 1730 cm⁻¹ and 1151 cm⁻¹, respectively. researchgate.net The bands for allyl C=C stretching and =C-H out-of-plane bending were found at 1641 cm⁻¹ and in the 993-916 cm⁻¹ range, respectively. researchgate.net

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3250 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch |

| 3100-3000 | Vinylic C-H | Stretch |

| 3000-2850 | Aliphatic C-H | Stretch |

| 1750-1735 | Ester Carbonyl (C=O) | Stretch |

| 1680-1640 | Alkene (C=C) | Stretch |

| 1650-1580 | Primary Amine (N-H) | Bend |

| 1470-1350 | Aliphatic C-H | Bend |

| 1300-1000 | Ester (C-O) | Stretch |

| 990 & 910 | Alkene (=C-H) | Out-of-plane Bend |

This table is based on established infrared spectroscopy correlation charts and data from related compounds. orgchemboulder.comlibretexts.orgresearchgate.netudel.edu

X-Ray Diffraction for Solid-State Molecular Conformation and Stereochemistry

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can unambiguously establish the molecule's conformation, bond lengths, bond angles, and absolute stereochemistry.

A search of the current scientific literature and crystallographic databases did not yield any published X-ray crystal structures for this compound. This is not uncommon for small, non-complex organic molecules, especially if they exist as liquids or oils at room temperature, making crystallization challenging. The successful application of X-ray diffraction is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant experimental hurdle. nih.gov Without a crystal structure, detailed analysis of the solid-state conformation and intermolecular interactions of this compound remains speculative and would rely on computational modeling techniques.

Advanced Chromatographic Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is critical for any chiral compound, and advanced chromatographic techniques are the primary methods employed for this purpose. For this compound, both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) would be suitable methodologies.

Chiral Gas Chromatography (GC): For GC analysis, the amino ester would typically be derivatized to increase its volatility. A common approach is N-acylation, for example, with trifluoroacetyl (TFA) groups, followed by analysis on a chiral stationary phase. nih.gov Comprehensive two-dimensional GC (GCxGC) coupled with a chiral column, such as one coated with a cyclodextrin (B1172386) derivative like Lipodex E, has proven effective for the separation and quantification of amino acid enantiomers, including valine. nih.gov This technique offers high resolution and can achieve low detection limits, making it suitable for determining even small enantiomeric impurities. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and versatile technique for enantiomeric separation. The separation can be achieved directly on a chiral stationary phase (CSP) or after derivatization with a chiral or achiral reagent. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak or Chiralcel columns), are highly effective for a broad range of chiral compounds. nih.govsigmaaldrich.com

For amino acid esters, derivatization of the primary amine with a UV-active or fluorescent tag, such as fluorenylmethoxycarbonyl (FMOC), can enhance detection sensitivity and improve chromatographic resolution on certain CSPs. researchgate.net A study on the separation of N-FMOC amino acid methyl esters on an amylose-derived CSP demonstrated successful resolution of valine methyl ester enantiomers. researchgate.net Another strategy involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which forms diastereomeric isoindole adducts that can be separated on a reversed-phase column. This method has been successfully applied to determine the enantiomeric purity of L-valine. rsc.org

The choice of mobile phase is crucial for optimizing the separation in chiral HPLC. For normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like ethanol (B145695) or isopropanol) are common. nih.gov For reversed-phase separations, mixtures of water, acetonitrile, or methanol, often with additives like trifluoroacetic acid (TFA), are used. researchgate.netrsc.org

Table 2: Exemplary Chromatographic Approaches for Enantiomeric Excess Determination of Valine Derivatives

| Technique | Stationary Phase Type | Derivatization | Typical Mobile Phase/Conditions | Reference |

| Chiral GCxGC | Cyclodextrin-based (e.g., Lipodex E) | N-trifluoroacetyl (TFA) | Temperature programming | nih.gov |

| Chiral HPLC | Amylose-derived CSP | N-fluorenylmethoxycarbonyl (FMOC) | Hexane/2-propanol with TFA | researchgate.net |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | In situ derivatization of related allyl compounds | Hexane/ethanol | nih.gov |

| RP-HPLC | C18 with chiral derivatization | o-phthalaldehyde (OPA)/thiol | Acetonitrile/water buffer | rsc.org |

This table summarizes established methods for the chiral separation of valine esters and related compounds.

Computational and Theoretical Studies on S Allyl 2 Amino 3 Methylbutanoate and Valine Derivatives

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. aps.orgyoutube.comyoutube.com This approach is valuable for predicting various molecular properties.

Electronic Structure and Reactivity: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide insights into the electronic properties of molecules like (S)-Allyl 2-amino-3-methylbutanoate. rsc.orgnih.govnih.gov These calculations can determine frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. A smaller gap suggests higher reactivity. For instance, in related amino acid derivatives, DFT has been used to calculate global reactivity descriptors like chemical potential, hardness, and electrophilicity index, which help in predicting how the molecule will interact with other chemical species. mdpi.com

Spectroscopic Properties: DFT is also employed to predict vibrational spectra (IR and Raman). rsc.orgnih.gov By calculating the harmonic vibrational frequencies, theoretical spectra can be generated and compared with experimental data to aid in the assignment of vibrational modes. For example, studies on similar molecules like methyl 3-amino-2-butenoate have shown good agreement between DFT-calculated and experimental vibrational wavenumbers. nih.gov Furthermore, time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, providing information about the electronic transitions within the molecule. nih.gov

Conformational Analysis and Energy Landscape Mapping

The biological function and chemical reactivity of molecules are intimately linked to their three-dimensional structure and conformational dynamics. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy landscape that governs their interconversion. libretexts.org

For this compound, rotation around its single bonds gives rise to multiple conformers. The key dihedral angles include those of the valine backbone and the allyl group. Computational methods can map the potential energy surface by systematically changing these dihedral angles and calculating the energy at each point. acs.orgnih.gov This mapping reveals the low-energy conformers and the transition states connecting them. acs.org For valine dipeptides, quantum mechanical potential energy surfaces have been calculated to understand the intrinsic conformational properties of the side chain. nih.gov These studies show that the relative energies of different conformers are influenced by steric and electronic effects. libretexts.org

| Backbone Conformation | Side Chain Torsion (χ1) | Relative Energy (kcal/mol) |

|---|---|---|

| AlphaR | g- | 0.00 |

| AlphaR | t | 0.58 |

| AlphaR | g+ | 2.43 |

| Beta | t | 0.21 |

| Beta | g- | 0.29 |

| Beta | g+ | 2.10 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motions and interactions at an atomic scale. nih.govnih.gov

For this compound, MD simulations can be used to study its behavior in different environments, such as in solution. These simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes over time. nih.govrsc.org By analyzing the trajectories from MD simulations, one can obtain information about the flexibility of the molecule, the stability of different conformers, and the time scales of conformational transitions. For valine and other amino acids, MD simulations have been used to study their self-assembly and behavior in crowded solutions, mimicking the cellular environment. nih.govrsc.org

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Solvent Effects)

The structure and properties of this compound are influenced by a network of non-covalent interactions.

Intramolecular Interactions: Intramolecular hydrogen bonds can play a significant role in determining the preferred conformation of amino acid esters. nih.gov In this compound, a hydrogen bond could potentially form between the amino group and the carbonyl oxygen of the ester. Computational methods like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize these weak interactions. nih.gov For similar molecules, studies have shown that the strength of intramolecular hydrogen bonds can be influenced by the substitution pattern. nih.gov

Intermolecular Interactions and Solvent Effects: The interaction of this compound with its environment, particularly with solvent molecules, is crucial for its behavior in solution. acs.org Computational studies can model these interactions explicitly by including solvent molecules in the simulation or implicitly using continuum solvent models like the Polarizable Continuum Model (PCM). nih.govacs.orgnih.gov These models account for the electrostatic effects of the solvent on the solute. Studies on related compounds have shown that the polarity of the solvent can influence conformational equilibria and the strength of intramolecular hydrogen bonds. acs.orgresearchgate.net For instance, polar solvents tend to stabilize more polar conformers. nih.gov

Mechanistic Investigations of Synthetic Transformations and Reactivity

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involved in the synthesis and transformation of this compound. rsc.orgnih.gov

Modeling Chiral Recognition Mechanisms and Host-Guest Complexation

Computational and theoretical studies are pivotal in elucidating the intricate mechanisms of chiral recognition and host-guest complexation involving amino acid derivatives. While specific research on this compound is not extensively documented in publicly available literature, the principles and methodologies can be thoroughly illustrated by examining studies on closely related valine derivatives. These computational models provide invaluable insights into the non-covalent interactions that govern enantiomeric differentiation.

Molecular dynamics (MD) simulations and molecular docking are powerful tools to investigate the binding of chiral molecules (guests) to a chiral selector (host). mdpi.com These methods allow for the visualization of binding modes, the calculation of binding free energies, and the identification of key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and steric hindrance.

A significant body of research has focused on the chiral recognition of dansylated amino acid derivatives with amino acid-based molecular micelles, such as poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)). scirp.orgnih.gov These studies provide a framework for understanding how the valine moiety contributes to the chiral discrimination process.

Detailed Research Findings:

In a notable study, molecular dynamics simulations were employed to investigate the chiral separation mechanisms of Dansyl-Leucine (Dans-Leu), Dansyl-Norleucine (Dans-Nor), Dansyl-Tryptophan (Dans-Trp), and Dansyl-Phenylalanine (Dans-Phe) with poly(SULV). tdl.org The research aimed to understand the molecular interactions governing the experimentally observed chiral recognition in micellar electrokinetic chromatography (MEKC). tdl.org

The simulations revealed that the L-enantiomers of the studied dansylated amino acids exhibited stronger binding to the poly(SULV) micelle compared to their D-enantiomer counterparts. tdl.org This computational finding is consistent with experimental MEKC results where the L-enantiomers have longer retention times. nih.gov The study identified three distinct binding pockets within the poly(SULV) micelle. researchgate.net

The binding free energies for the most favorable binding pocket for each enantiomer were calculated, providing a quantitative measure of the binding affinity. The data clearly shows a more negative (i.e., stronger) binding free energy for the L-enantiomers.

Table 1: Calculated Binding Free Energies for Dansyl Amino Acid Enantiomers with poly(SULV)

| Dansyl Amino Acid | Enantiomer | Binding Free Energy (kJ·mol-1) |

|---|---|---|

| Dans-Leu | L | -21.8938 tdl.org |

| D | -14.5811 tdl.org | |

| Dans-Nor | L | -22.1763 tdl.org |

| D | -15.9457 tdl.org | |

| Dans-Trp | L | -21.3329 tdl.org |

| D | -13.6408 tdl.org | |

| Dans-Phe | L | -13.3349 tdl.org |

| D | -12.0959 tdl.org |

Furthermore, hydrogen bond analysis was conducted to pinpoint the specific interactions responsible for chiral recognition. scirp.orgtdl.org For the Dans-Leu/poly(SULV) complex, several key hydrogen bonds were identified. The most persistent hydrogen bond was observed between the carbonyl group of Dans-Leu and the N-H group of the leucine (B10760876) residue in poly(SULV). scirp.org

Table 2: Hydrogen Bond Occupancy and Lifetime for Dans-Leu with poly(SULV)

| Interaction | Max Lifetime (frames) | Hydrogen Bond Occupancy (%) |

|---|---|---|

| Dans-Leu (C=O) --- Leucine of poly(SULV) (N-H) | 4895 scirp.org | 46.36 scirp.org |

| Valine of poly(SULV) (C=O) --- Dans-Leu (N-H) | 1320 scirp.org | 17.83 scirp.org |

| Leucine of poly(SULV) (C=O) --- Dans-Leu (N-H) | 345 scirp.org | 10.41 scirp.org |

While the allyl group of this compound would introduce different steric and electronic properties compared to the dansyl group in the examples above, the computational approach to understanding its chiral recognition would be analogous. Molecular modeling would be used to explore its interactions with various chiral selectors, predicting binding affinities and identifying the key structural features of the host that lead to effective enantiomeric separation. mdpi.com

Conclusion and Future Research Directions

Summary of Key Advancements in (S)-Allyl 2-amino-3-methylbutanoate Research

Research relevant to this compound has primarily progressed through the development of allyl protecting groups for carboxylic acids in peptide synthesis. The allyl group is valued for its unique cleavage conditions, which are orthogonal to other common protecting groups like Fmoc and Boc. google.com This orthogonality is crucial in complex, multi-step syntheses of peptides and other biomolecules, as it allows for selective deprotection without affecting other protected functional groups in the molecule. biosynth.comwikipedia.org

Key advancements include:

Orthogonal Protection Strategies: The development of allyl esters as protecting groups that can be removed under mild conditions using palladium catalysis is a major step forward. google.comnih.gov This method avoids the use of harsh acids or bases that can compromise sensitive peptide structures. google.com The mild deprotection conditions are also less likely to cause racemization at the chiral center, a critical consideration for maintaining the stereochemical integrity of amino acid derivatives. rsc.org

Solid-Phase Peptide Synthesis (SPPS): Allyl protecting groups have been shown to be particularly effective in SPPS. They contribute to favorable solvation properties of the resin-bound peptide, facilitating the subsequent coupling reactions. google.com Recent innovations include the use of microwave-assisted methods to accelerate the cleavage of allyl ester protecting groups, significantly speeding up the synthesis process. nih.gov

Enantioselective Synthesis: Advances in catalysis have led to new methods for the highly enantioselective synthesis of related α-allyl amino esters. nih.gov While these methods produce isomers of the target compound, the underlying principles of using chiral catalysts to control stereochemistry are broadly applicable and represent a significant advancement in the synthesis of complex amino acid derivatives. nih.govchemistryviews.org

Current Challenges and Emerging Opportunities in Synthesis and Application

Despite progress, several challenges remain in the synthesis and application of chiral allyl amino acid esters like this compound.

Current Challenges:

Racemization Risk: Although palladium-catalyzed deallylation is mild, the risk of racemization during the protection or deprotection steps is a persistent concern in chiral chemistry. rsc.org Developing completely racemization-free coupling and deprotection reagents is an ongoing goal. rsc.org

Catalyst Removal: The use of palladium catalysts for deprotection necessitates subsequent purification steps to remove residual metal, which can be problematic for pharmaceutical applications.

Emerging Opportunities:

Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts for esterification and peptide coupling presents a significant opportunity. nih.gov Enzymatic methods offer high chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions, potentially providing a direct route to compounds like this compound with high purity. pu-toyama.ac.jp Research into lipase-catalyzed synthesis of various amides and esters demonstrates the potential of this green chemistry approach. pu-toyama.ac.jp

Novel Catalytic Systems: The development of new catalytic systems that avoid heavy metals or operate more efficiently is a key area of opportunity. For instance, synergistic catalysis combining different types of catalysts can enable reactions that were previously difficult, such as the asymmetric α-allylation of N-unprotected amino esters. chemistryviews.org

Applications in Biocompatible Materials: Oligopeptides containing unnatural amino acids with reactive handles, like allyl groups, are being explored for the synthesis of novel biocompatible or biodegradable materials. nih.gov The allyl group in this compound could serve as a reactive point for polymerization or for grafting the molecule onto other materials.

Prospective Research Avenues in Chiral Amino Acid Ester Chemistry

The future of chiral amino acid ester chemistry, including research involving this compound, is poised for exciting developments.

Green Chemistry Approaches: A major future direction is the continued development of sustainable synthesis methods. This includes expanding the scope of enzymatic catalysis and exploring other biocatalytic routes. nih.govpu-toyama.ac.jp The goal is to replace traditional organic synthesis steps that use harsh reagents and solvents with greener alternatives.

Advanced Analytical Techniques: The precise detection and quantification of chiral molecules are paramount. Future research will likely focus on improving analytical methods, such as developing new chiral stationary phases for chromatography (LC and GC) and enhancing mass spectrometry techniques to analyze chiral compounds in complex mixtures with greater sensitivity and accuracy. mdpi.com

Probing the Origins of Life: The study of chiral amino acids is fundamental to understanding the origins of homochirality in biology—the preference for L-amino acids in proteins. nih.govnih.gov Research on the formation and stability of chiral amino acids and their derivatives under prebiotic conditions, including the influence of minerals and metal ions, continues to be a vibrant field of investigation. astrobiology.com

New Drug Discovery Platforms: Enantioenriched amino acid derivatives are crucial building blocks in drug discovery. chemistryviews.org Developing more diverse and efficient methods to synthesize novel chiral amino acid esters will expand the toolbox available to medicinal chemists for creating new therapeutics.

Q & A

Basic: What are the recommended synthetic routes for (S)-Allyl 2-amino-3-methylbutanoate, and how can purity be ensured?

The synthesis typically involves enantioselective allylation of 2-amino-3-methylbutanoic acid derivatives. A common approach is coupling the amino acid with allyl bromide or carbonate under basic conditions (e.g., NaH in THF). For purification, column chromatography (silica gel, hexane/ethyl acetate gradients) is used to separate stereoisomers. Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR spectroscopy (e.g., verifying allyl protons at δ 5.8–5.2 ppm and absence of unreacted starting materials) .

Advanced: How can enantioselective halocyclization of allyl oximes be optimized to synthesize enantiopure isoxazolidine derivatives from this compound?

Enantioselectivity is achieved using chiral catalysts like Pd(0) with phosphine ligands (e.g., BINAP). Key parameters include:

- Temperature control (0–5°C to minimize racemization).

- Solvent polarity (toluene or DCM enhances stereochemical outcomes).

- Substrate-to-catalyst ratio (10:1 for high turnover).

Diastereomeric excess is analyzed via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol), with DFT calculations (B3LYP/6-31G(d)) predicting transition-state energetics .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., allyl group integration, α-proton splitting patterns).

- Mass spectrometry (HRMS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H] at m/z 174.112).

- Optical rotation : Specific rotation ([α]) distinguishes enantiomers (e.g., +15.2° for (S)-isomer in ethanol) .

Advanced: How does the electronic structure of the allyl group influence reactivity in Tsuji-Trost reactions involving this compound?

The allyl system’s π-orbitals (allyl cation: 2 π-electrons; radical: 3 π-electrons) dictate nucleophilic attack at terminal carbons (C-1/C-3). Molecular orbital analysis (Hückel theory) shows the non-bonding π orbital in the allyl radical has zero electron density at C-2, explaining preferential reactivity at termini. DFT studies further reveal transition states where Pd(0) coordinates to the allyl carbonate, lowering activation energy for oxidative addition .

Basic: What precautions are necessary for handling this compound due to its stability and toxicity?

- Storage : Under nitrogen at −20°C to prevent oxidation.

- Toxicity : Allyl compounds are associated with hepatotoxicity ( ). Use fume hoods and PPE (nitrile gloves, goggles).

- Decomposition : Avoid exposure to acids/bases; hydrolyzes to release allyl alcohol (toxic). Neutralize waste with 10% NaOH .

Advanced: How can contradictory data on the biological effects of allyl compounds (e.g., anti-inflammatory vs. carcinogenic) be resolved in experimental design?

Conflicting results (e.g., allyl nitrile’s anti-inflammatory effects vs. allyl isothiocyanate’s carcinogenicity) arise from:

- Dose-dependent effects : Low doses (10–50 µmol/kg) may induce cytoprotective pathways (Nrf2 activation), while high doses (>200 µmol/kg) cause oxidative stress.

- Model systems : Zebrafish vs. murine models differ in metabolic pathways (e.g., CYP450 activity).

Standardize assays (e.g., ROS quantification via DCFH-DA) and include positive controls (e.g., sulforaphane) .

Advanced: What computational strategies predict the stereochemical outcomes of this compound in asymmetric catalysis?

- Conformational sampling : Molecular dynamics (MD) simulations (AMBER force field) identify low-energy conformers.

- Transition-state modeling : QM/MM hybrid methods (e.g., ONIOM) calculate enantiomeric excess (%ee) by comparing activation barriers for R vs. S pathways.

- Solvent effects : COSMO-RS models optimize solvent selection (e.g., THF vs. DMF) to stabilize chiral intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.